N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties . The specific structure of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide includes a mesityl group attached to the thiazole ring and a biphenyl carboxamide moiety, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that has been synthesized and investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
The mode of action of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with bacterial cells. The compound displays potent antibacterial activity, particularly when used in conjunction with a cell-penetrating peptide known as octaarginine . This complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Result of Action
The result of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It is particularly effective when used in conjunction with the cell-penetrating peptide octaarginine .
Preparation Methods
The synthesis of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The general steps for synthesizing this compound include:
Preparation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Biphenyl Moiety: The biphenyl structure can be constructed using a Suzuki–Miyaura coupling reaction between an aryl halide and a boronic acid.
Coupling of Thiazole and Biphenyl: The final step involves coupling the thiazole ring with the biphenyl moiety through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to achieve high yields and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions (e.g., temperature, pressure).
Scientific Research Applications
N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Potential therapeutic applications include the treatment of infections, cancer, and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
N-(4-phenylthiazol-2-yl)cinnamamide: This compound also contains a thiazole ring and exhibits antitumor activity.
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar biphenyl structure and is used for its antibacterial properties.
Sartan Drugs (e.g., Valsartan, Losartan): These compounds contain biphenyl-tetrazole structures and are used as angiotensin II receptor blockers for treating hypertension
The uniqueness of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide lies in its specific structural features, such as the mesityl group and the combination of thiazole and biphenyl moieties, which may confer distinct chemical and biological properties.
Biological Activity
N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Formula : C23H22N2OS
- Molecular Weight : 370.477 g/mol
- CAS Number : 1610858-96-2
- PubChem ID : 102359058
The compound features a thiazole ring linked to a biphenyl structure, which is significant for its biological interactions. The presence of the mesityl group enhances its lipophilicity, possibly affecting its bioavailability and interaction with biological targets.
Research indicates that this compound exhibits biological activities primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
- Interaction with Receptors : The compound may interact with certain receptors, leading to downstream effects that influence cellular processes.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15.0 | |
MCF-7 (breast cancer) | 10.5 | |
A549 (lung cancer) | 12.0 |
The mechanism of action in cancer cells often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies indicate:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
This suggests potential applications in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent study involving xenograft models, this compound was administered to mice bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Synergistic Effects with Other Drugs
Another study explored the synergistic effects of this compound when combined with standard chemotherapy agents. The combination treatment resulted in enhanced efficacy and reduced side effects, indicating potential for improved therapeutic strategies in oncology.
Properties
IUPAC Name |
4-phenyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-16-13-17(2)23(18(3)14-16)22-15-29-25(26-22)27-24(28)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMPHBZHVRRFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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